Benzene

Catalog No.
S577039
CAS No.
71-43-2
M.F
C6H6
M. Wt
78.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene

CAS Number

71-43-2

Product Name

Benzene

IUPAC Name

benzene

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H

InChI Key

UHOVQNZJYSORNB-UHFFFAOYSA-N

SMILES

C1=CC=CC=C1

Solubility

1 to 5 mg/mL at 64° F (NTP, 1992)
0.02 M
In water, 1.79X10+3 mg/L at 25 °C
Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride, and glacial acetic acid
Miscible with ethanol, ethyl ether, acetone, chloroform; coluble in carbon tetrachloride
1.79 mg/mL
Solubility in water, g/100ml at 25 °C: 0.18
Solubility in water: none
0.07%

Synonyms

1,3,5-Cyclohexatriene; Benzol; Benzole; Coal Naphtha; Cyclohexatriene; NSC 67315; Phene; Phenyl Hydride; Pyrobenzol; Pyrobenzole; [6]Annulene

Canonical SMILES

C1=CC=CC=C1

Understanding fundamental chemistry:

  • Model system for aromatic compounds: Benzene's well-defined structure and stability make it a model system for studying the behavior of aromatic compounds, a large class of organic molecules with unique properties critical for various materials and biological processes National Center for Biotechnology Information (NCBI): ).
  • Investigating chemical reactions: Due to its reactivity, benzene serves as a crucial starting material for synthesizing various organic compounds, allowing researchers to explore reaction mechanisms and develop new synthetic methods American Chemical Society (ACS): .

Material science research:

  • Polymer development: Benzene is a key precursor for various polymers, including polystyrene, nylon, and synthetic fibers. Research involving these materials often utilizes isotopically labeled benzene to track its incorporation and understand polymer formation processes ScienceDirect: .
  • Organic electronics: Benzene derivatives are being explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their unique electrical and optical properties Royal Society of Chemistry (RSC): .

Environmental science research:

  • Environmental monitoring: Due to its presence in various environmental sources, benzene is used as a marker for environmental pollution. Research involving air, water, and soil quality monitoring often employs methods for benzene detection and quantification Environmental Protection Agency (EPA): ).
  • Biodegradation studies: Research investigates the biodegradation of benzene by microorganisms to understand its natural removal from the environment and develop bioremediation strategies for contaminated sites National Institutes of Health (NIH): ).

Benzene is a colorless, flammable liquid with a sweet odor, classified as an aromatic hydrocarbon. Its molecular formula is C6H6\text{C}_6\text{H}_6, indicating that it consists of six carbon atoms arranged in a ring, each bonded to one hydrogen atom. The structure of benzene features alternating single and double bonds, which are often represented as a hexagonal ring with a circle inside, symbolizing the delocalization of electrons across the carbon atoms. This delocalization contributes to benzene's stability and unique chemical properties, making it resistant to addition reactions but highly reactive in electrophilic substitution reactions .

Benzene is a hazardous compound with significant health risks. It is a known carcinogen, linked to leukemia and other blood cancers with prolonged exposure []. Additionally, it is flammable, can irritate the skin and respiratory system, and cause central nervous system depression []. Due to these hazards, strict regulations govern the use and handling of benzene in scientific research and industrial settings [].

Data:

  • The International Agency for Research on Cancer (IARC) classifies benzene as a Group 1 carcinogen (carcinogenic to humans) [].
  • The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for workplace benzene exposure at 1 part per million (ppm) as an 8-hour time-weighted average (TWA) [].

Benzene primarily undergoes electrophilic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring. Key reactions include:

  • Nitration: Benzene reacts with concentrated nitric acid in the presence of concentrated sulfuric acid to form nitrobenzene. The mechanism involves the generation of a nitronium ion, which acts as the electrophile .
  • Sulfonation: This reaction involves heating benzene with fuming sulfuric acid to produce benzenesulfonic acid. The electrophile generated from sulfuric acid attacks the benzene ring .
  • Halogenation: Benzene reacts with halogens (e.g., chlorine or bromine) in the presence of Lewis acids (like iron(III) chloride) to form aryl halides. The halogen acts as the electrophile in this reaction .
  • Friedel-Crafts Acylation and Alkylation: These reactions involve adding acyl or alkyl groups to the benzene ring using acyl chlorides or alkyl halides in the presence of Lewis acids .
  • Combustion: Benzene combusts in oxygen to produce carbon dioxide and water, releasing energy .

Benzene is known for its toxicological profile, as it is a recognized carcinogen associated with various health risks, including leukemia and other blood disorders. It can affect bone marrow and lead to decreased blood cell production. Benzene exposure primarily occurs through inhalation, ingestion, or skin contact, particularly in industrial settings . Despite its toxicity, certain derivatives of benzene are found in biological systems and can serve as metabolic intermediates.

Benzene can be synthesized through several methods:

  • Catalytic Reforming: This process converts naphtha into benzene by rearranging hydrocarbons at high temperatures using catalysts .
  • Toluene Hydrodealkylation: Toluene can be dealkylated under high pressure and temperature conditions to yield benzene and methane .
  • Steam Cracking: A process that produces alkenes from aliphatic hydrocarbons can yield benzene as a by-product .
  • Alkyne Trimerization: Acetylene can be trimerized under specific conditions to produce benzene .

Other less common methods include decarboxylation of benzoic acid and reduction of phenol derivatives.

Benzene is widely used in various industries:

  • Chemical Manufacturing: It serves as a precursor for numerous chemicals, including styrene (for plastics), phenol (for resins), and cyclohexane (for nylon production) .
  • Solvent: Due to its ability to dissolve many organic compounds, benzene is used as a solvent in laboratories and industrial applications.
  • Fuel Additive: Benzene is sometimes included in gasoline formulations to enhance octane ratings.

Studies on benzene interactions focus on its reactivity with various functional groups and its behavior in biological systems. Research indicates that benzene derivatives can exhibit different biological activities based on substituents attached to the benzene ring. For example, compounds like phenol have antiseptic properties, while others may show anti-inflammatory effects. Understanding these interactions helps assess benzene's environmental impact and toxicity profiles.

Benzene is part of a larger family of aromatic compounds. Here are some similar compounds:

CompoundMolecular FormulaKey Features
TolueneC7H8\text{C}_7\text{H}_8Methyl group attached; used as a solvent
PhenolC6H6O\text{C}_6\text{H}_6\text{O}Hydroxyl group attached; antiseptic properties
AnilineC6H5NH2\text{C}_6\text{H}_5\text{NH}_2Amino group attached; used in dye production
NaphthaleneC10H8\text{C}_{10}\text{H}_8Two fused benzene rings; used in mothballs
XyleneC8H10\text{C}_8\text{H}_{10}Dimethylbenzene; used as a solvent

Benzene's uniqueness lies in its stable aromatic structure and its ability to undergo electrophilic substitution rather than addition reactions, which are more common among aliphatic compounds. Its delocalized electron system contributes significantly to its chemical behavior and stability compared to other similar compounds .

Physical Description

Benzene appears as a clear colorless liquid with a petroleum-like odor. Flash point less than 0°F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air.
Liquid; OtherSolid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
MOBILE LIQUID.
Highly flammable colorless to light-yellow liquid with a petroleum-like odor.
Colorless to light-yellow liquid with an aromatic odor. [Note: A solid below 42°F.]
Clear, colorless to light yellow liquid at room temperature. Benzene is a solid below 42°F (5.6°C).

Color/Form

Clear, colorless liquid
Orthorhombic prisms or liquid
Colorless to light-yellow liquid [Note: A solid below 42 degrees F]

XLogP3

2.1

Boiling Point

176.2 °F at 760 mm Hg (NTP, 1992)
80.0 °C
80.08 °C
80 °C
20-200 °C
176.2°F
176°F

Flash Point

12 °F (NTP, 1992)
12 °F (-11 °C) Closed Cup
-11.0 °C (12.2 °F) (Closed cup)
-11 °C c.c.
12°F

Vapor Density

2.77 (NTP, 1992) (Relative to Air)
2.8 (Air = 1)
Relative vapor density (air = 1): 2.7
Relative vapor density (air = 1): 3 - 4
2.77

Density

0.879 at 68 °F (USCG, 1999)
0.8756 g/cu cm at 20 °C
Relative density (water = 1): 0.88
Relative density (water = 1): 0.70-0.80
0.88

LogP

2.13 (LogP)
log Kow = 2.13
2.13
2-7

Odor

Aromatic odor
Gasoline-like odor; rather pleasant aromatic odor. Odor threshold = 4.68 ppm.

Melting Point

41.9 °F (NTP, 1992)
5.5 °C
5.558 °C
5.5°C
6 °C
41.9°F
42°F

UNII

J64922108F

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Benzene can occur naturally. Sources include gas emissions from volcanoes and forest fires. It is present in crude oil, gasoline, and cigarette smoke. Benzene, in its pure form, is a colorless liquid that has a sweet odor. It is very volatile, reactive and flammable. It dissolves slightly in water. USE: Benzene is used in very large quantities to make other chemicals that are used to make plastics, resins, nylon, and synthetic fibers. It is used to make some types of rubbers, lubricants, dyes, detergents, drugs, and pesticides. It is also used in paints, glues, and furniture wax. EXPOSURE: Everybody is exposed to benzene on a regular basis. Humans may be exposed by inhaling contaminated air. Major sources of inhalation exposure are by inhaling cigarette smoke and filling up at gasoline stations. Inhalation exposure may occur when using products containing benzene such as glues, paints, furniture wax and detergents. Occupational exposure to benzene is strongly linked to anemia and blood cancer (leukemia). Benzene exposure from food, beverages, or drinking water is not as high as exposure through air. Using benzene-contaminated well water for cooking, bathing and drinking can result in benzene exposure. Benzene is rarely found in food samples. When it is found, it is only at very low levels. Non-human exposure to benzene may also occur in the environment. Its primary release is through emissions from burning coal and oil and motor vehicle exhaust. Benzene is also released from evaporation at gasoline service stations and benzene waste and storage operations. Industrial discharge, disposal of products containing benzene, and gasoline leaks from underground storage tanks release benzene into water and soil. In air, benzene reacts with other chemicals and breaks down in a few days. Benzene in air can also be deposited on the ground by snow or rain. Benzene in soil and water breaks down more slowly. Benzene is slightly soluble in water and can pass through the soil into underground water. Benzene does not build up in plants or animals. RISK: Short exposure to high levels of benzene in air can result in drowsiness, dizziness, rapid heart rate, headaches, tremors, confusion, and unconsciousness. At very high levels, even death may occur. Eating foods or drinking liquids containing high levels of benzene can cause vomiting, stomach irritation, dizziness, sleepiness, convulsions, rapid heart rate, coma, and even death at very high levels. With long-term exposure, the major effect of benzene is on the blood. Benzene causes harmful effects on the bone marrow in animals and humans. It can cause a decrease in red blood cells leading to anemia. Benzene can also affect the immune system, increasing the chance for infection. Exposure over a long time can cause leukemia. In some studies, low birth weights, delayed bone formation, and bone marrow damage were found in offspring of animals who breathed benzene regularly during pregnancy(1,2)(SRC, 2014).

Therapeutic Uses

MEDICATION (VET): Has been used as a disinfectant. /Former Use/

Pharmacology

Benzene is a clear, colorless, highly flammable and volatile, liquid aromatic hydrocarbon with a gasoline-like odor. Benzene is found in crude oils and as a by-product of oil-refining processes. In industry benzene is used as a solvent, as a chemical intermediate, and is used in the synthesis of numerous chemicals. Exposure to this substance causes neurological symptoms and affects the bone marrow causing aplastic anemia, excessive bleeding and damage to the immune system. Benzene is a known human carcinogen and is linked to an increased risk of developing lymphatic and hematopoietic cancers, acute myelogenous leukemia, as well as chronic lymphocytic leukemia. (NCI05)

Mechanism of Action

Covalent interaction of a benzene metabolite with dna was shown in vivo, but no information was given about the chem nature of this metabolite. A likely intermediate in benzene metabolism is benzene oxide. In neutral aq media it rearranges only slowly to the phenol so that its lifetime could be long enough for diffusion from the site of activation to the dna. Alternatively, the metabolic appearance of polyhydroxy derivatives suggests the formation of a phenol epoxide, so that the reactive molecule could be a secondary metabolite.
The available evidence supports the concept that benzene toxicity is caused by one or more metabolites of benzene. ... Benzene metabolites containing 2 or 3 hydroxyl groups inhibited mitosis. Toluene, which inhibits benzene metabolism, protected animals against benzene-induced myelotoxicity. Benzene toxicity could be correlated with the appearance of benzene metabolites in bone marrow. Although it is clear that benzene can be metabolized in bone marrow, the observation that partial hepatectomy protects against benzene toxicity suggests that a metabolite formed in liver is essential for benzene toxicity.
... Importance of polyhydroxylated derivatives of benzene & their semiquinones. ... /It has been/ shown that hydroquinone inhibits rat brain microtubule polymerization; that hydroquinone & para-benzoquinone are the most potent inhibitors of T- & B-lymphocyte function, as measured in mouse spleen cells in culture; that hydroquinone inhibits lectin-stimulated lymphocyte agglutination in rat spleen prepn in vitro; & that para-benzoquinone is the metabolite most likely to be responsible for suppression of lymphocyte transformation & microtubule assembly in rat spleen cells in culture. However, admin of these cmpd to animals does not produce the typical picture of benzene toxicity ... admin /of/ major metabolites of benzene to mice ... failed to ... decr ... red blood cell production, using the (59)Fe uptake technique ... /it's been/ suggested that ring-opening products may play a role in benzene toxicity. ... In mice benzene treatment suppressed subsequent colony forming unit-C formation from bone-marrow cells in vitro. Treating the animals with phenol, hydroquinone or benzene dihydrodiol failed to suppress colony forming unit-C. Thus, the toxic metabolites of benzene have yet to be identified.
... Radioactivity /has been demonstrated/ in a nucleic acid fraction from rat liver following admin of either (3)h- or (14)C-labelled benzene. It has been shown that benzene binds covalently to protein in liver, bone marrow, kidney, lung, spleen, blood, & muscle. Less covalent binding was observed to the protein of bone marrow, blood, & spleen of C57Bl/6 mice, which are more resistant to the benzene-induced effects on red cell production, than to that of sensitive DBA/2 mice. ... Covalent binding of benzene to protein in perfused bone-marrow prepn /has been demonstrated/. ... A metabolite of phenol binds to liver protein more efficiently than does benzene oxide, & they have electrophoretically separated hepatic proteins to which benzene preferentially binds. ... Covalent binding to mitochondria is a prominent feature of benzene metabolism. ... There is relatively more radioactivity in a nucleic acid-rich fraction of a benzene metabolite isolated from mouse bone-marrow cells than in a similar fraction from liver.
Evidence indicates that benzene must be metabolically activated in order to exert its characteristic toxicity on bone marrow. Some of the hydroxylated benzene metabolites, phenol, catechol, hydroquinone, resorcinol & some trihydroxylated derivatives in urine of rabbits are suggested to be the toxic metabolites.
The mechanism of benzene oxygenation in liver microsomes & in reconstituted enzyme systems from rabbit liver was investigated. The results indicate that the microsomal cytochrome P450 dependent oxidation of benzene is mediated by hydroxyl radicals formed in a modified Haber-Weiss reaction between hydrogen peroxide & superoxide anions & suggest that any cellular superoxide-generating system may be sufficient for the metabolic activation of benzene & structurally related compounds.
Animal expt show that benzene sensitizes the myocardium to epinephrine, so that the endogenous hormone may precipitate sudden & fatal ventricular fibrillation.
The protective effects of pyridine and xylene against benzene, benzo(a)pyrene, or cyclophosphamide clastogenicity were studied in mice. Swiss-ICR mice were treated orally with 220 to 880 mg/kg benzene, 150 mg/kg benzo(a)pyrene, or intraperitoneally with 50 mg/kg cyclophosphamide with or without 0 to 500 mg/kg pyridine or xylene. The mice were killed 24 to 72 hours later and the femurs were removed. The bone marrow was isolated and assayed for micronuclei. Xylene inhibited the induction of micronuclei of benzene only when given at an equimolar dose or greater. No delay in the peak micronuclei response was seen. Pyridine at 60 mg/kg completely blocked the induction of micronuclei by 880 mg/kg benzene of 24 hours. Pyridine at 25 mg/kg completely blocked the clastogenic effect of 440 mg/kg benzene at 36 to 76 hours and partially blocked micronuclei induction at 24 hours. The clastogenicity of benzo(a)pyrene was inhibited by pyridine only at doses of 100 mg/kg or more. Pyridine showed no protective effect against micronuclei induction by cyclophosphamide at any concn; micronuclei formation was enhanced by 60 to 260 mg/kg pyridine. Since the results suggested that the biological activation of benzene was due to different cytochrome p450 isozymes than the ones activating benzo(a)pyrene or cyclophosphamide, DBA/2 mice (aryl hydrocarbon hydrolase noninducible) and C57B1/6 mice with or without pretreatment with methylcholanthrene were dosed once or three times with benzene and the effects on bone marrow micronuclei were examined as before. Micronuclei formation was greater in DBA/2 mice. The effect was potentiated by methylcholanthrene. The cytochrome p450 isozyme involved in activating benzene is one of the enzymes induced by methylcholanthrene, independent of the high affinity aryl hydrocarbon hydrolase receptor.
Benzene is a widespread volatile compound and an environmental contaminant. Since it causes important toxic effects in workers exposed to low levels, long-term exposure to this compound has been extensively studied. Leukemia, blood disorders, bone marrow depression, and some types of cancer are directly related to benzene-initiated toxicity. Bioactivation of benzene can lead to the formation of hazardous metabolites such as phenol, hydroquinone, and catechol. Catechol forms semiquinones and reactive quinones that are presumed to play an important role in the generation of reactive oxygen species (ROS). ROS formation can directly induce single and double strand breaks in the DNA, oxidized nucleotides, and hyper-recombination, and consequently produces deleterious genetic changes. In this review, we have addressed the cytotoxic effects of benzene and its main metabolite, catechol, focusing on the oxidative pathway and further DNA damage.
Chronic occupational exposure to benzene has been correlated with aplastic aneamia and acute myelogenous leukemia, however mechanisms behind benzene toxicity remain unknown. Interestingly, benzene-initiated hematotoxicity is absent in mice lacking the aryl hydrocarbon receptor (AhR) suggesting an imperative role for this receptor in benzene toxicities. This study investigated two potential roles for the AhR in benzene toxicity using hepa 1c1c7 wild type and AhR deficient cells. Considering that many toxic effects of AhR ligands are dependent on AhR activation, our first objective was to determine if benzene, hydroquinone (HQ) or benzoquinone (BQ) could activate the AhR. Secondly, because the AhR regulates a number of enzymes involved in oxidative stress pathways, we sought to determine if the AhR had a role in HQ and BQ induced production of reactive oxygen species (ROS). Dual luciferase assays measuring dioxin response element (DRE) activation showed no significant change in DRE activity after exposure to benzene, HQ or BQ for 24h. Immunofluorescence staining showed cytosolic localization of the AhR after 2h incubations with benzene, HQ or BQ. Western blot analysis of cells exposed to benzene, HQ or BQ for 1, 12 and 24h did not demonstrate induction of CYP1A1 protein expression. Dichlorodihydrofluorescein staining of cells exposed to benzene, HQ or BQ revealed that the presence of the AhR did not affect BQ and HQ induced ROS production. These results indicate that the involvement of the AhR in benzene toxicity does not seem to be through classical activation of this receptor or through interference of oxidative stress pathways.
NADPH:quinone oxidoreductase 1 (NQO1) may perform multiple functions within the cell. It is known to detoxify benzene-derived quinones and generate antioxidant forms of ubiquinone and Vitamin E. Recently suggested roles for NQO1 which may have relevance for mechanisms underlying benzene toxicity include modulation of cellular redox balance, direct scavenging of superoxide, stabilization of p53 and stabilization of microtubules. The NQO1*2 polymorphism is a single nucleotide polymorphism, a C to T change at position 609 of the NQO1 cDNA coding for a proline to serine change at position 187 of the amino acid structure of the protein. The mutant NQO1*2 protein is rapidly degraded by the ubiquitin proteasomal system resulting in a lack of NQO1 protein in individuals carrying the NQO1*2/*2 genotype. The NQO1*2 polymorphism predisposes to benzene toxicity and to various forms of leukemias. NQO1-knockout animals demonstrate myeloid hyperplasia and increased benzene-induced hematotoxicity. NQO1 is not present in freshly isolated human bone marrow hematopoietic cells but can be induced by benzene metabolites. Increases in NQO1 were not observed in NQO1*2/*2 hematopoietic cells, presumably because of the instability of the NQO1*2 protein, suggesting that cells with this genotype would not benefit from any protective effects of NQO1. NQO1 is present in human bone marrow stroma and particularly in endothelial cells. Studies of the functions and distribution of NQO1 in human bone marrow may provide clues to mechanisms underlying benzene toxicity.
Reactive metabolites formed from benzene include benzene oxide, trans,trans muconaldehyde, quinones, thiol adducts, phenolic metabolites and oxygen radicals. Susceptibility to the toxic effects of benzene has been suggested to occur partly because of polymorphisms in enzymes involved in benzene metabolism which include cytochrome P450 2E1, epoxide hydrolases, myeloperoxidase, glutathione-S-transferases and quinone reductases. However, susceptibility factors not directly linked to benzene metabolism have also been associated with its toxicity and include p53, proteins involved in DNA repair, genomic stability and expression of cytokines and/or cell adhesion molecules. In this work, /the authors/ examine potential relationships between metabolic and non-metabolic susceptibility factors using the enzyme NAD(P)H:quinone oxidoreductase (NQO1) as an example. NQO1 may also impact pathways in addition to metabolism of quinones due to protein-protein interactions or other mechanisms related to NQO1 activity. NQO1 has been implicated in stabilizing p53 and in maintaining microtubule integrity. Inhibition or knockdown of NQO1 in bone marrow endothelial cells has been found to lead to deficiencies of E-selectin, ICAM-1 and VCAM-1 adhesion molecule expression after TNFalpha stimulation. These examples illustrate how the metabolic susceptibility factor NQO1 may influence non-metabolic susceptibility pathways for benzene toxicity.

Vapor Pressure

60 mm Hg at 59 °F ; 76 mm Hg at 68° F (NTP, 1992)
94.80 mmHg
94.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10
75 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Major impurities are toluene and xylene, others: phenol, thiophene, carbon disulfide, acetylnitrile, and pyridine.

Other CAS

71-43-2
26181-88-4
86290-81-5

Wikipedia

Benzene

Drug Warnings

Protected intercourse may be prudent following high exposure to benzene. As well, nursing mothers may be advised to discontinue nursing for 5 days following high exposure.

Biological Half Life

6.00 Days
The excretion of unchanged benzene from the lung of rats was reported to be biphasic, suggesting a two-compartment model for distribution and a half-life of 0.7 hr. This agreed with experimental half-life values for various tissues that ranged from 0.4 to 1.6 hr.
... The half-time of benzene in /high lipid content/ tissues is approximately 24 hours.

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms), Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree
Systemic Agents -> NIOSH Emergency Response Categories
SOLVENTS

Methods of Manufacturing

Worldwide, ~30% of commercial benzene is produced by catalytic reforming, a process in which aromatic molecules are produced from the dehydrogenation of cycloparaffins, dehydroisomerization of alkyl cyclopentanes, and the cyclization and subsequent dehydrogenation of paraffins. The feed to the catalytic reformer may be a straight-run, hydrocracked, or thermally cracked naphtha fraction in the C6 to 200 °C range. If benzene is the main product desired, a narrow naphtha cut of 71-104 °C is fed to the reformer. The reforming catalyst most frequently consists of platinum-rhenium on a high surface area alumina support. The reformer operating conditions and type of feedstock largely determine the amount of benzene that can be produced. The benzene product is most often recovered from the reformate by solvent extraction techniques.
Benzene is produced from the hydrodemethylation of toluene under catalytic or thermal conditions. The main catalytic hydrodealkylation processes are Hydeal and DETOL. Two widely used thermal processes are HDA and THD. These processes contribute 25-30% of the world's total benzene supply. In catalytic toluene hydrodealkylation, toluene is mixed with a hydrogen stream and passed through a vessel packed with a catalyst, usually supported chromium or molybdenum oxides, platinum or platinum oxides, on silica or alumina. The operating temperatures range from 500 to 595 °C and pressures are usually 4-6 MPa (40-60 atm). The reaction is highly exothermic and the temperature is controlled by injection of quench hydrogen at several places along the reaction. Conversions per pass typically reach 90% and selectivity to benzene is often >95%. The catalytic process occurs at lower temperatures and offers higher selectivities but requires frequent regeneration of the catalyst. Products leaving the reactor pass through a separator where unreacted hydrogen is removed and recycled to the feed. Further fractionation separates methane from the benzene product.
The steam cracking of heavy naphthas or light hydrocarbons such as propane or butane to produce ethylene yields a liquid by-product rich in aromatic content called pyrolysis gasoline, dripolene, or drip oil. A typical pyrolysis gasoline contains up to 65% aromatics, 50% of which is benzene. Approximately 30-35% of benzene produced worldwide is derived from pyrolysis gasoline. The remainder of the product is composed of mono- and diolefins. These olefinic substances are removed by a mild hydrogenation step. Following hydrogenation, the resulting pyrolysis gasoline is used in motor gasoline. Alternatively, pure benzene could be recovered from the pyrolysis gasoline by solvent extraction and subsequent distillation.
Two molecules of toluene are converted into one molecule of benzene and one molecule of mixed-xylene isomers in a sequence called transalkylation or disproportionation. Economic feasibility of the process strongly depends on the relative prices of benzene, toluene, and xylene. Operation of a transalkylation unit is practical only when there is an excess of toluene and a strong demand for benzene. In recent years, xylene and benzene prices have generally been higher than toluene prices so transalkylation is presently an attractive alternative to hydrodealkylation.
Benzene has been recovered from coal tar. The lowest boiling fraction is extracted with caustic soda to remove tar acids. The base washed oil is then distilled and further purified by hydrodealkylation.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Cyclic crude and intermediate manufacturing
Electrical equipment, appliance, and component manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
fuels blending
Benzene: ACTIVE
The term benzene denotes the pure compound; benzol is still used to a small degree in some countries to represent the compound or a material having benzene as its main component. Benzine, on the other hand, is a low-boiling hydrocarbon mixture or naphtha, often nonaromatic in composition.
Benzene is a component of gasoline; European concn 5-16%, USA concn 0.3-2.0% averaging 0.8%.
Benzene was first isolated by Michael Faraday in 1825 from the liquid condensed by compressing oil gas. He proposed the name bicarburet of hydrogen for the new compound. In 1833, Eilhard Mischerlich synthesized bicarburet of hydrogen by distilling benzoic acid, obtained from gum benzoin, with lime and suggested the name benzin for the compound. In 1845, A.W. Hoffman and C. Mansfield found benzene in light oil derived from coal tar. The first practical industrial process for recovery of benzene from coal tar was reported by Mansfield in 1849. Coal tar soon became the largest source of benzene. Soon afterward, benzene was discovered in coal gas and this initiated the recovery of coal gas light oil as a source of benzene. Until the 1940's, light oil obtained from the destructive distillation of coal was the principal source of benzene.
The Comission of European Communities ... prohibit the use of benzene in products intended for use as toys (eg, children's balloons).
For more General Manufacturing Information (Complete) data for BENZENE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 1501, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: benzene; Matrix: air; Detection Limit: 0.5 ug/sample.
Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: benzene; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: NIOSH 3700, Issue 2; Procedure: gas chromatography (portable), photoionization detector; Analyte: benzene; Matrix: air; Detection Limit: 0.01 ppm for a 1-mL injection.
Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: benzene; Matrix: air; Detection Limit: 0.32 ppm for a 10 meter absorption pathlength.
For more Analytic Laboratory Methods (Complete) data for BENZENE (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Volatile cmpd such as benzene are separated from blood or tissue homogenate directly on gas-chromatographic column & detected using a flame ionization detector. High volatility permits gas chromatograph to be operated at relatively low temp. The nonvolatile & high boiling components of the biological matrix are left behind in the injection port. This insures long column life & requires only occasional cleaning of the injection chamber: Baker RN et al; Toxic volatiles in alcoholic coma; Bull Los Angles County Neurol Soc 33: 140 (1968); Wallace JE, Dahl EV; Rapid vapor phase method for determining ethanol in blood & urine by gas chromatography; Am J Clin Pathol 46: 152 (1966).
GLC & colorimetric (phenol metabolite) methods are used to determine benzene in serum, urine, & breath. Conventional reference range: >1.0 mg/L (toxic concn) for serum; <10.0 mg/L as phenol, >75.0 mg/L (toxic concn) as phenol for urine. Internationally recommended conc reference range is: >13 umol/L (toxic concn) for serum; <106 umol/L as phenol, >795 umol/L (toxic concn) as phenol for urine. Substances producing phenol as a metabolite can interfere with color assay.
GC/MS method to determine benzene in adipose tissue, brain, kidney, liver, lung, muscle, pancreas, & spleen; treat sample with chlorobenzene, ethanol & water at 60 °C; inject vapor phase into gas chromatograph: Nagata T et al; Koenshu-lyo Masu Kenkyukai 3: 77-82 (1978), (Chem Abstr 92: 192082X).
The urinary metabolites isolated by DEAE Sephadex A-24 anion-exchange chromatography from mice treated with radiolabeled benzene included phenol as the major component, as well as catechol, hydroquinone, and phenylmercapturic acid.
For more Clinical Laboratory Methods (Complete) data for BENZENE (6 total), please visit the HSDB record page.

Storage Conditions

Keep in well closed containers in a cool place and away from fire.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Dimethyl sulfoxide (DMSO) enhanced the hypertaurinuria produced by benzene, chlorobenzene, and toluene in rats. Undiluted DMSO was more effective than DMSO diluted with water in potentiating the toxicity of benzene in both rats and mice. Supernatants (9000g) prepared from livers of rats treated with DMSO 24 hours earlier metabolized more benzene than those from control rats.
Benzene & ethanol induced a common cytochrome P450 species in rabbit liver specifically effective in hydroxyl radical-mediated oxygenation of ethanol. Benzene oxidation by the benzene-inducible form of cytochrome P450 was almost completely inhibited by catalase, superoxide dismutase, DMSO, & mannitol.
Simultaneous treatments with both benzene and toluene, or benzene and piperonyl butoxide, increased the excretion of unchanged benzene in the expired air. These compounds apparently act by inhibiting benzene metabolism.
Toluene, Aroclor 1254, phenobarbital, acetone, and ethanol are known to alter the metabolism and toxicity of benzene.
For more Interactions (Complete) data for BENZENE (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Photoionization-induced NO

Hanwei Li, Jichun Jiang, Lei Hua, Ping Chen, Yuanyuan Xie, Zhigang Fan, Di Tian, Haiyang Li
PMID: 34517590   DOI: 10.1016/j.talanta.2021.122722

Abstract

In-vehicle air pollution has become a major concern to public health in recent years. The traditional analytical methods for detection of volatile organic compounds (VOCs) pollutants in air are based on gas chromatography - mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), including complicated pretreatment and separation procedures, which are not only time-consuming and labor-intensive, but also incapable of simultaneously measuring both aldehydes and benzenes. In this work, a new photoionization-induced NO
chemical ionization time-of-flight mass spectrometry (PNCI-TOFMS) was developed for real-time and continuous measurement of aldehydes and benzenes in vehicles. High-intensity NO
reactant ions could be generated by photoionization of NO reagent gas, and efficient chemical ionization between NO
reactant ions and analyte molecules occurred to produce adduct ions M·NO
at an elevated ion source pressure of 800 Pa. Consequently, the achieved LODs for aldehydes and benzenes were down to sub-ppbv within 60 s. The analytical capacity of this system was demonstrated by continuous and online monitoring of in-vehicle VOCs in a used car, exhibiting broad potential applications of the PNCI-TOFMS in air pollutants monitoring and in-vehicle air quality analysis.


Benzene rings broken for chemical synthesis

Mark R Crimmin
PMID: 34471278   DOI: 10.1038/d41586-021-02322-y

Abstract




Proof of concept for CUK family metal-organic frameworks as environmentally-friendly adsorbents for benzene vapor

Bhaskar Anand, Jan E Szulejko, Ki-Hyun Kim, Sherif A Younis
PMID: 34380213   DOI: 10.1016/j.envpol.2021.117491

Abstract

The utility of metal-organic frameworks (MOFs) such as the CUK family (CUK - Cambridge University-KRICT) has been explored intensively for adsorption/separation of airborne volatile organic compounds (VOCs). In this article, three M-CUK analogs (M = Mg, Co, or Ni) were synthesized hydrothermally under similar conditions to assess the effects of their isostructural properties and metal centers on adsorption of benzene vapor (0.05-1 Pa). A list of performance metrics (e.g., breakthrough volume (BTV) and partition coefficient (PC)) were used to assess the role of the metal type (in M-CUK-1s) in the adsorption of VOCs. Specifically, Co-CUK-1 (average pore size of 8.98 nm) showed 2-3 times greater performance (e.g., in terms of 10% BTV (2012 L atm g
) and PC (6 mol kg
Pa
)) over other analogs when exposed up to 0.05 Pa benzene vapor. The superiority of mesoporous Co-CUK-1 (e.g., enhanced adsorption diffusion mechanism through favorable metal-π and π- π interactions) can be attributed to the presence of cobalt metal centers (e.g., in reference to Mg- or Ni-CUK-1).


Porous structured cotton-based ACF for the adsorption of benzen

Yuanyu Ge, Isil Akpinar, Ziyin Li, Shiwen Liu, Jingyu Hua, Wenyao Li, Tao Zhao, Xiaosai Hu
PMID: 34470162   DOI: 10.1016/j.chemosphere.2021.131110

Abstract

Fibrous activated carbon has attracted emerging research interests due to its remarkable adsorption performance for volatile organic compounds (VOCs). Though this adsorption behavior for VOCs is closely related to the pore structure on the surface of activated carbon fiber (ACF), few researchers paid attentions to the influence of textural properties of this adsorption process. Especially, cotton-based activated carbon fiber (CACF) for adsorbing benzene pollutant is rarely reported. Herein, in order to develop a high-performance adsorbent for the removal of VOCs pollutants, this work studied the influence of textural properties of CACF on the adsorption of benzene. The results showed that the increase of carbonization temperature would lead to the reduction of mesopores but the increase of micropores for CACF; the embedment of phosphoric acid and its derivatives into the carbon layers contributed to the formation of pore structure for CACF; furthermore, specific surface area of CACF can also be enlarged by increasing the concentration of phosphoric acid. More importantly, it was found that the adsorption capacity of CACF for benzene was strongly dependent on the specific surface area and volume of micropores within CACF because micropores can provide more favorable binding sites. This adsorption process preferred to occur on the wall of micropores, then the accumulated benzene would slowly fill the pores. Interestingly, the decrease of pore size of micropores can unexpectedly improve the affinity of CACF to benzene on the contrary. This work provides a new strategy to develop porous structured ACF materials for the high-performance adsorption of VOCs.


Co-formulants in plant protection products: An analytical approach to their determination by gas chromatography-high resolution mass accuracy spectrometry

Antonio Jesús Maldonado-Reina, Rosalía López-Ruiz, Antonia Garrido Frenich, F Javier Arrebola, Roberto Romero-González
PMID: 34364450   DOI: 10.1016/j.talanta.2021.122641

Abstract

In the present study, 12 volatile benzene and naphthalene derived co-formulants were identified by suspect screening and unknown analysis in 14 plant protection products (PPPs) corresponding to several types of formulations, as emulsifiable concentrates (EC), suspension concentrates (SC), dispersible concentrates (DC) and ZC, which is a mixture of a capsule suspension (CS) in an SC, containing either difenoconazole or chlorantraniliprole as main active ingredients. The selected technique was gas chromatography coupled to Q-Orbitrap high resolution mass accuracy spectrometry (GC-Q-Orbitrap-MS), providing efficient separation and detection of all identified compounds. Finally, 42 compounds were tentatively identified, and 12 of them were confirmed and quantified using analytical standards. Results showed that the applied methodology was able to detect these co-formulants at concentrations as low as 0.03 g/L (tert-butylbenzene), encompassing a wide concentration range, up to 9.63 g/L (pentamethylbenzene). Pentamethylbenzene was the only compound detected in all studied samples.


Importance of Nuclear Quantum Effects for NMR Crystallography

Edgar A Engel, Venkat Kapil, Michele Ceriotti
PMID: 34355903   DOI: 10.1021/acs.jpclett.1c01987

Abstract

The resolving power of solid-state nuclear magnetic resonance (NMR) crystallography depends heavily on the accuracy of computational predictions of NMR chemical shieldings of candidate structures, which are usually taken to be local minima in the potential energy. To test the limits of this approximation, we systematically study the importance of finite-temperature and quantum nuclear fluctuations for
H,
C, and
N shieldings in polymorphs of three paradigmatic molecular crystals: benzene, glycine, and succinic acid. The effect of quantum fluctuations is comparable to the typical errors of shielding predictions for static nuclei with respect to experiments, and their inclusion improves the agreement with measurements, translating to more reliable assignment of the NMR spectra to the correct candidate structure. The use of integrated machine-learning models, trained on first-principles energies and shieldings, renders rigorous sampling of nuclear fluctuations affordable, setting a new standard for the calculations underlying NMR structure determinations.


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